trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
Description
trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a thiomethyl-substituted benzoyl group at the trans-2 position of the cyclopentane ring. Its thiomethyl (-SMe) group distinguishes it from other analogs, offering unique electronic and steric properties that may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
(1R,2R)-2-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIBRLZGCPRKH-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the introduction of a thiomethyl group to a benzoyl precursor. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a benzoyl chloride in the presence of a base.
Cyclopentane Ring Formation: The benzoyl intermediate is then subjected to a cyclization reaction to form the cyclopentane ring. This step may involve the use of cyclopentadiene and a suitable catalyst under controlled temperature and pressure conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the cyclopentane intermediate with carbon dioxide in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated control systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group (-COOH) participates in classical acid-base and nucleophilic acyl substitution reactions:
Salt Formation
Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts, enhancing bioavailability .
Esterification/Amidation
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form esters :
-
Amidation : Coupling agents like TBTU or EDCI facilitate reactions with amines to form amides . For example, coupling with N,N-dimethylsulfamide yields N-(N,N-dimethylsulfamoyl)-3-phenylpropanamide .
Benzoyl Ketone Reactivity
The ketone group (C=O) undergoes nucleophilic additions and reductions:
Nucleophilic Addition
Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols .
Reduction
Catalytic hydrogenation (H₂/Pd) or hydride agents (NaBH₄) reduce the ketone to a secondary alcohol .
Thiomethyl Group Reactivity
The -SMe group is susceptible to oxidation and nucleophilic substitution:
Oxidation
-
Sulfoxide Formation : Mild oxidation with H₂O₂ or m-CPBA yields sulfoxides .
-
Sulfone Formation : Strong oxidants (e.g., KMnO₄) convert -SMe to sulfones .
Nucleophilic Substitution
In polar aprotic solvents (e.g., DMF), -SMe can be displaced by nucleophiles (e.g., -OH, -NH₂) .
Transannular C–H Functionalization
The cyclopentane ring enables γ-methylene C–H activation under palladium catalysis (e.g., Pd(OAc)₂ with quinuclidine-pyridone ligand L1 ), facilitating arylation with aryl iodides :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| γ-C–H Arylation | Pd(OAc)₂, L1 , AgOAc, 100°C | Arylated cyclopentane derivative | 37–87% |
Tautomerism and Hydrogen Bonding
While not directly observed for this compound, cyclopentane-1,2-dione analogs exhibit keto-enol tautomerism and dimerization via two-point H-bonding, mimicking carboxylic acid behavior . This suggests potential for similar intermolecular interactions in derivatives.
Scientific Research Applications
trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The benzoyl and cyclopentane moieties contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of trans-2-(substituted-benzoyl)cyclopentane-1-carboxylic acids. Below is a detailed comparison with structurally similar analogs, focusing on substituent effects, physicochemical properties, and synthesis:
Structural and Substituent Variations
Physicochemical Properties
- Lipophilicity: Thiomethyl and methyl groups (e.g., 733740-79-9) enhance lipophilicity compared to polar substituents like cyano (-CN) or methoxy (-OMe).
- Steric Effects: Ortho-substituted derivatives (e.g., 2-methyl, 2-cyano) exhibit steric hindrance, which may limit rotational freedom and influence binding interactions .
Biological Activity
trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclopentane structure and thiomethyl substituent, has been studied for various pharmacological effects, including anti-inflammatory and anticancer properties.
- Molecular Formula : C₁₄H₁₆O₃S
- Molecular Weight : 264.35 g/mol
- Melting Point : 135–137 °C
- CAS Number : 1134700-56-3
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation.
- Anti-inflammatory Activity :
- Anticancer Properties :
Study 1: Anti-inflammatory Effects
In a study published in 2021, researchers evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Edema (mm) | 5.5 ± 0.3 | 2.1 ± 0.2* |
| TNF-α (pg/mL) | 150 ± 10 | 70 ± 5* |
| IL-6 (pg/mL) | 200 ± 15 | 90 ± 8* |
*Statistically significant (p < 0.05)
Study 2: Anticancer Activity
A recent study focused on the anticancer properties of this compound against MCF-7 breast cancer cells. The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Q & A
Basic Questions
Q. What are the established synthetic routes for trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid?
- Methodology : A common approach involves cyclopentane ring functionalization followed by thiomethylbenzoyl group introduction. For example, analogous syntheses of cyclopentane carboxylic acid derivatives (e.g., trans-2-(4-bromobenzoyl)-1-cyclohexanecarboxylic acid) use ketone coupling reactions under basic conditions. Potassium carbonate in methanol/DMF mixtures is often employed to facilitate nucleophilic acyl substitution .
- Key Considerations : Control of stereochemistry (trans-configuration) requires optimization of reaction temperature and base strength. Impurities from cis-isomer formation may require chromatographic separation .
Q. Which analytical techniques are critical for confirming structural identity and purity?
- Recommended Techniques :
- LCMS : To confirm molecular weight (e.g., m/z values for analogous compounds range from 182.14 to 803.1, depending on substituents) .
- HPLC : Retention times (e.g., 1.03 minutes under SMD-FA05 conditions) help assess purity and distinguish isomers .
- NMR : ¹H/¹³C NMR resolves stereochemistry and confirms thiomethylbenzoyl substitution patterns.
Q. What are the key physicochemical properties of this compound?
- Reported Properties :
- Handling : Store in inert atmospheres at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can stereoselectivity be optimized during synthesis to favor the trans-isomer?
- Experimental Design :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics and stereocontrol .
- Catalytic Systems : Transition metal catalysts (e.g., Pd) may improve regioselectivity, though this requires validation for thiomethylbenzoyl systems.
- Temperature : Lower temperatures (0–5°C) reduce thermal isomerization risks .
- Validation : Monitor reaction progress via HPLC to quantify cis/trans ratios .
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Contradiction Analysis :
- Impurity Screening : Recrystallize the compound using methanol/water mixtures to remove byproducts affecting melting points .
- Polymorphism : Conduct differential scanning calorimetry (DSC) to detect polymorphic forms.
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 1-(4-chlorophenyl)-cyclopentanecarboxylic acid derivatives) to identify misassignments .
Q. What mechanistic insights explain the reactivity of the thiomethylbenzoyl group in nucleophilic substitutions?
- Mechanistic Studies :
- Electrophilicity : The thiomethyl group’s electron-donating effects reduce the benzoyl carbonyl’s electrophilicity, requiring stronger nucleophiles (e.g., Grignard reagents).
- Computational Modeling : Density functional theory (DFT) can predict reaction pathways and transition states for acyl substitutions.
- Experimental Validation : Isotopic labeling (¹³C) at the carbonyl group tracks substitution kinetics .
Q. What stability challenges arise under varying pH or temperature conditions?
- Degradation Studies :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
